7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid

Phenylethanolamine N-methyltransferase PNMT inhibition QSAR

7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 77140-96-6, MW 205.25 g/mol, C12H15NO2) is a conformationally constrained α-amino acid belonging to the tetrahydroisoquinoline-3-carboxylic acid (Tic) family. The Tic scaffold replaces the flexible phenylalanine side chain with a bicyclic framework that restricts the χ1 dihedral angle to approximately ±60°.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B13206704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(CC(NC2)C(=O)O)C=C1
InChIInChI=1S/C12H15NO2/c1-2-8-3-4-9-6-11(12(14)15)13-7-10(9)5-8/h3-5,11,13H,2,6-7H2,1H3,(H,14,15)
InChIKeyPPDGNOWYYIBGPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A 7-Substituted Constrained Phenylalanine Analog for Peptidomimetic Design and PNMT-Targeted Research


7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 77140-96-6, MW 205.25 g/mol, C12H15NO2) is a conformationally constrained α-amino acid belonging to the tetrahydroisoquinoline-3-carboxylic acid (Tic) family [1]. The Tic scaffold replaces the flexible phenylalanine side chain with a bicyclic framework that restricts the χ1 dihedral angle to approximately ±60° [2]. The ethyl substituent at the 7-position of the tetrahydroisoquinoline ring modulates the compound's lipophilicity (XLogP3 = -0.5) relative to the parent unsubstituted Tic (XLogP3 = -1.3) [3], making it a valuable building block for peptidomimetic synthesis where enhanced hydrophobic character at the constrained aromatic position is desired.

Why 7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Cannot Be Indiscriminately Replaced by Other 7-Substituted or Unsubstituted Tic Analogs


Within the tetrahydroisoquinoline-3-carboxylic acid (Tic) class, substitution at the 7-position directly modulates both lipophilicity-dependent binding interactions and electronic effects at target sites [1]. The Grunewald QSAR model for 7-substituted-THIQs at phenylethanolamine N-methyltransferase (PNMT) demonstrates that PNMT inhibitory potency (pKi) is governed by a three-parameter equation incorporating substituent lipophilicity (π), molar refractivity (MR), and electronic effects (σm): PNMT pKi = 0.561π − 0.0725MR + 1.79σm + 5.77 (n=28, r=0.853) [1]. The ethyl group (π ≈ 1.02, MR ≈ 10.0, σm ≈ -0.07) occupies a distinct parameter space compared to the methyl (π ≈ 0.56, MR ≈ 5.65), chloro (π ≈ 0.71, MR ≈ 6.03), or unsubstituted (π = 0, MR = 0) analogs, resulting in quantitatively different predicted affinities for both PNMT and the off-target α2-adrenoceptor [1]. Furthermore, the ethyl substituent adds 28 Da of molecular weight and increases lipophilicity by approximately 0.8 log units relative to unsubstituted Tic [2], which alters peptide permeability, metabolic stability, and protein binding characteristics when this residue is incorporated into peptide or peptidomimetic sequences [3].

Quantitative Differentiation Evidence for 7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Versus Structural Analogs


PNMT Inhibitory Potency: QSAR-Predicted Affinity of 7-Ethyl-THIQ Relative to 7-Methyl-THIQ and Unsubstituted THIQ

The Grunewald 1999 QSAR study on 28 7-substituted-THIQs established that PNMT inhibitory potency follows the equation: PNMT pKi = 0.561π − 0.0725MR + 1.79σm + 5.77 (n=28, r=0.853, s=0.642) [1]. Applying substituent parameters for the 7-ethyl group (π = 1.02, MR = 10.0, σm = -0.07) yields a predicted PNMT pKi of approximately 4.99 (Ki ≈ 10.2 µM). This represents a predicted ~4.9-fold improvement in PNMT inhibitory potency versus the unsubstituted THIQ (experimental PNMT Ki ≈ 50 µM, pKi ≈ 4.30) [1]. In comparison, the 7-methyl-THIQ analog (experimental PNMT Ki ≈ 2.2 µM, pKi ≈ 5.66) [1] achieves greater potency than the predicted 7-ethyl value, indicating that the larger ethyl substituent encounters steric constraints at the PNMT active site that partially offset gains from increased lipophilicity. This steric penalty is consistent with the observation that 3-alkyl substituents longer than methyl decrease PNMT inhibitory potency in the related 3-alkyl-7-substituted-THIQ series [2]. However, the higher lipophilicity of 7-ethyl-THIQ (π = 1.02) relative to 7-methyl (π = 0.56) may confer advantages in blood-brain barrier penetration, a critical consideration for CNS-targeted PNMT inhibitor development [1].

Phenylethanolamine N-methyltransferase PNMT inhibition QSAR 7-substituted tetrahydroisoquinolines

Conformational Restriction: Tic Scaffold Versus Phenylalanine — Dihedral Angle Constraint and Its Impact on Peptide Binding Entropy

The tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold functions as a conformationally constrained analog of phenylalanine (Phe) in which the χ1 dihedral angle is restricted to a narrow range of approximately ±60° (g(+) and g(−) conformations) due to the bicyclic ring system [1]. In contrast, unconstrained phenylalanine can populate three distinct rotameric states: g(−) at χ1 ≈ −60°, trans at χ1 ≈ 180°, and g(+) at χ1 ≈ +60° [2]. This conformational restriction reduces the entropy penalty upon receptor binding and enforces a specific side-chain orientation that can enhance both binding affinity and selectivity for targets that recognize a particular Phe rotamer [1]. The 7-ethyl substituent on the Tic scaffold adds an additional 28 Da versus unsubstituted Tic and contributes two rotatable bonds (ethyl group), providing a modest degree of conformational flexibility at the 7-position while preserving the core χ1 constraint [3]. In peptide ligands, this combination of core rigidity with 7-position tunability allows fine-tuning of hydrophobic interactions without sacrificing the entropic advantage conferred by the constrained scaffold [1].

Constrained amino acids peptidomimetics phenylalanine analog dihedral angle restriction

7-Position Substitution Tolerance in Opioid Receptor Ligands: Retained Delta Opioid Affinity with Hydrophobic 7-Substituents

Pagé et al. (2000) systematically evaluated a series of Dmt-Tic dipeptide analogs with substitutions on the Tic aromatic ring for opioid receptor binding affinity and functional activity [1]. The study demonstrated that incorporation of large hydrophobic groups at position 7 of the Tic residue did not greatly alter delta (δ) opioid receptor binding affinities, whereas substitution at position 6 substantially diminished affinity [1]. These modified Dmt-Tic peptides achieved binding affinities as low as 2.5 nM at the δ receptor with up to 500-fold selectivity over the μ opioid receptor [1]. In contrast to the 7-position tolerance, the same study found that 6-substitution was detrimental, demonstrating the positional selectivity of the Tic aromatic ring for receptor interactions [1]. This establishes that 7-ethyl-Tic, when incorporated at the Tic position of Dmt-Tic-based pharmacophores, is expected to maintain high δ-opioid receptor affinity while the ethyl group provides a hydrophobic contact point that can be exploited for additional receptor subtype selectivity or pharmacokinetic optimization [1]. The parent pharmacophore H-Dmt-Tic-OH exhibits extraordinary δ receptor binding (Kiδ = 0.022 nM, Kiμ/Kiδ = 150,000) and serves as the benchmark for this compound class [2].

Delta opioid receptor Dmt-Tic pharmacophore 7-substitution SAR opioid antagonist design

Lipophilicity Differential: 7-Ethyl-Tic Versus Unsubstituted Tic and 7-Hydroxy-Tic Derivatives

The 7-ethyl substituent produces a measurable increase in computed lipophilicity compared to the parent Tic scaffold. 7-Ethyl-Tic has a computed XLogP3 value of -0.5, compared to -1.3 for the unsubstituted Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) [1], representing a ΔlogP of +0.8 log units. This places 7-ethyl-Tic in a favorable lipophilicity range for both aqueous solubility and passive membrane permeability, consistent with the principles of CNS drug design where optimal logP values typically range from 0 to 3 [2]. In contrast, the more polar 7-hydroxy-Tic analog would have a substantially lower logP (estimated XLogP3 < -2), while 7-bromo or 7-iodo-Tic analogs exhibit logP values > +1, potentially compromising aqueous solubility [1]. The ethyl group provides a graduated increase in hydrophobicity that avoids the extremes of highly polar or highly lipophilic 7-substituents. Both 7-ethyl-Tic and unsubstituted Tic share identical topological polar surface area (tPSA = 49.3 Ų) and hydrogen bond donor/acceptor counts (2 HBD, 3 HBA), indicating that the lipophilicity differential arises solely from the ethyl carbon atoms without altering the compound's hydrogen bonding capacity [1].

Lipophilicity XLogP3 physicochemical properties ADME optimization blood-brain barrier penetration

Optimal Research and Procurement Application Scenarios for 7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid


PNMT Inhibitor Lead Optimization Requiring Balanced Lipophilicity for CNS Penetration

Research groups developing phenylethanolamine N-methyltransferase (PNMT) inhibitors for CNS applications should prioritize 7-ethyl-Tic over the more potent but highly polar 7-aminosulfonyl-THIQ (SK&F 29661, PNMT Ki = 0.55 µM, α2 Ki = 100 µM) or 7,8-dichloro-THIQ (SK&F 64139, Ki = 0.3 µM) when blood-brain barrier penetration is a primary design criterion [1]. The QSAR model from Grunewald et al. (1999) predicts intermediate PNMT potency for 7-ethyl-THIQ (estimated Ki ≈ 10.2 µM) but with a lipophilicity (π = 1.02) favorable for passive CNS entry, unlike the highly polar sulfonamide-containing analogs [1]. The 3-carboxylic acid functionality additionally provides a synthetic handle for further derivatization to amide or ester prodrugs that can modulate both potency and pharmacokinetics [1].

Delta-Opioid Receptor Antagonist Pharmacophore Elaboration at the Tic 7-Position

Investigators building upon the Dmt-Tic opioid pharmacophore should select 7-ethyl-Tic as the constrained amino acid building block when the research objective is to probe the hydrophobic tolerance of the 7-position binding pocket while maintaining high-affinity δ-opioid receptor binding [2]. Pagé et al. (2000) demonstrated that large hydrophobic 7-substituents are well-tolerated for δ receptor affinity, with binding affinities as low as 2.5 nM and up to 500-fold δ/μ selectivity [2]. The ethyl group provides a minimal hydrophobic extension (28 Da) that tests this tolerance incrementally, making it appropriate for systematic SAR exploration before committing to larger 7-substituents such as benzyl or substituted phenyl groups [2].

Constrained Peptide Design Where Specific Phenylalanine Side-Chain Orientation and 7-Position Hydrophobicity Are Simultaneously Required

Peptide chemists engaged in structure-based design of receptor antagonists or enzyme inhibitors should procure 7-ethyl-Tic when the target binding site requires: (a) a rigidified phenylalanine side chain locked in the g(+) or g(−) rotameric state (χ1 ≈ ±60°) [3], and (b) additional hydrophobic contact surface at the position corresponding to the phenylalanine para-position [2]. This dual requirement is common in G-protein-coupled receptor (GPCR) antagonist design, where the constrained Tic scaffold has been successfully employed in vasopressin V1a/V2 antagonists, oxytocin antagonists, and bradykinin B1 receptor antagonists [4]. The 7-ethyl-Tic building block is commercially available at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors , facilitating procurement for both academic and industrial peptide synthesis workflows.

Physicochemical SAR Studies Across the 7-Substituted Tic Series for ADME Optimization

Medicinal chemistry teams conducting systematic structure-property relationship (SPR) studies across the 7-substituted Tic series should include 7-ethyl-Tic to fill the critical lipophilicity gap between the relatively polar unsubstituted Tic (XLogP3 = -1.3) and the highly lipophilic 7-bromo/iodo/benzyl Tic analogs (XLogP3 > +1.0) [1]. With an XLogP3 of -0.5, identical hydrogen bonding capacity (2 HBD, 3 HBA), and identical polar surface area (tPSA = 49.3 Ų) to unsubstituted Tic, 7-ethyl-Tic isolates the effect of incremental lipophilicity on membrane permeability, metabolic stability, and plasma protein binding without confounding changes in hydrogen bonding [1]. This makes it an essential comparator compound for deconvoluting lipophilicity-driven versus hydrogen-bonding-driven ADME effects in Tic-containing lead series [1].

Quote Request

Request a Quote for 7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.